molecular formula C10H11N3O B1268906 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 21282-90-6

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one

货号: B1268906
CAS 编号: 21282-90-6
分子量: 189.21 g/mol
InChI 键: XMTUHSIIBGFSTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone ring substituted with an aminophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyridazinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

科学研究应用

Cardioactive Agents

One of the most prominent applications of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one is in the development of cardioactive drugs. Several derivatives of this compound have been synthesized and evaluated for their efficacy as positive inotropic agents, which enhance myocardial contractility.

Key Findings:

  • Clinical Relevance: Compounds derived from this moiety have been associated with various cardioactive agents such as imazodan and levosimendan, which are used in treating congestive heart failure .
  • Mechanism of Action: These compounds primarily function by inhibiting phosphodiesterase type III (PDE III), leading to increased cAMP levels in cardiac tissues, which enhances contractility without significantly increasing heart rate .
Compound NameMechanismClinical Use
ImazodanPDE III InhibitionHeart failure treatment
LevosimendanPDE III InhibitionPositive inotropic support

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. The compound has been shown to reduce blood pressure and inflammation in experimental models . This property opens avenues for its use in treating conditions characterized by chronic inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been extensively studied to optimize their pharmacological properties. Variations in substituents on the phenyl ring and modifications to the pyridazinone structure have been explored to enhance potency and selectivity.

Notable Derivative Studies:

  • A series of 4,5-dihydro derivatives were synthesized to evaluate their effects on myocardial contractility. It was found that specific substitutions significantly improved their efficacy as PDE III inhibitors .

Case Study 1: Levosimendan

Levosimendan is a well-known derivative of the tetrahydropyridazinone class that has been clinically utilized for heart failure management. Studies demonstrate its ability to improve cardiac output while reducing systemic vascular resistance through its dual mechanism of action—calcium sensitization and PDE III inhibition .

Case Study 2: Imazodan

Imazodan's development was heavily influenced by the structural characteristics of this compound. Clinical trials have shown promising results in enhancing cardiac function without the adverse effects typically associated with traditional inotropic agents .

作用机制

The mechanism of action of 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

相似化合物的比较

Similar Compounds

Uniqueness

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific combination of a pyridazinone ring and an aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

生物活性

6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridazinones, which are known for various pharmacological effects, particularly in cardiovascular therapeutics. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 212.24 g/mol

This compound features a tetrahydropyridazine moiety that is crucial for its biological activity.

Cardiovascular Effects

Research indicates that derivatives of this compound exhibit positive inotropic effects, making them potential candidates for treating heart failure. Notable findings include:

  • Inotropic Activity : Compounds containing the pyridazinone core have shown increased contractility in cardiac muscle. For instance, studies have demonstrated that modifications to the pyridazinone structure can enhance this effect significantly .
  • Vasodilatory Effects : The compound has also been associated with vasodilatory properties. This is particularly beneficial in managing conditions like hypertension and heart failure by reducing vascular resistance and improving blood flow .

Antiplatelet Activity

Another important aspect of the biological activity of this compound is its effect on platelet aggregation:

  • Inhibition of Platelet Aggregation : Preliminary pharmacological tests have shown that derivatives inhibit ADP-induced platelet aggregation. This suggests potential applications in preventing thrombotic events .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the 6-(4-Aminophenyl) group can significantly alter the biological activity of the compound:

SubstituentEffect on Activity
Methyl Group (5-position)Increased potency in inotropic effects
Various Aryl GroupsDifferent levels of anti-thrombotic activity observed

Case Study 1: Levosimendan

Levosimendan is a well-known drug derived from the pyridazinone class that has been used clinically as a positive inotropic agent. It enhances cardiac contractility without increasing myocardial oxygen demand and has vasodilatory effects. Similar compounds derived from this compound are being explored for their potential as alternatives or adjuncts to existing therapies for heart failure .

Case Study 2: Synthesis and Pharmacological Testing

A series of compounds based on this compound were synthesized and tested for their pharmacological properties. The synthesized derivatives showed varying degrees of effectiveness in inhibiting platelet aggregation and enhancing cardiac contractility. These results underscore the importance of structural modifications in developing new therapeutic agents .

属性

IUPAC Name

3-(4-aminophenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUHSIIBGFSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350335
Record name 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21282-90-6
Record name 6-(4-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。